Sodium iodamide

Description

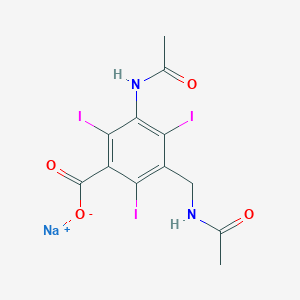

Structure

2D Structure

Properties

CAS No. |

10098-82-5 |

|---|---|

Molecular Formula |

C12H10I3N2NaO4 |

Molecular Weight |

649.92 g/mol |

IUPAC Name |

sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);/q;+1/p-1 |

InChI Key |

SJOULNBNMIRTRG-UHFFFAOYSA-M |

SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |

Isomeric SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |

Canonical SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |

Other CAS No. |

10098-82-5 |

Synonyms |

Iodamide Iodamide Sodium Iodomiron Odiston Uromiro |

Origin of Product |

United States |

Historical Trajectories in the Chemical Development of Iodinated Compounds

Early Discoveries and the Evolution of Iodinated Molecular Structures

The origins of iodinated compounds trace back to the discovery of iodine in 1811, which was followed by the first synthesis of an organoiodine compound, iodoform (B1672029) (CHI₃), by Georges-Simon Serullas in 1822. wikipedia.orglaballey.comnih.govvedantu.com These foundational moments in chemistry established the principles of incorporating iodine into organic molecules, a concept that would become central to the development of medical contrast agents decades later. The initial forays into using iodinated substances for imaging were based on inorganic salts like sodium iodide, but their high toxicity spurred the search for safer, organically bound iodine compounds. radiologykey.comjaypeedigital.com

A pivotal breakthrough occurred in 1929 when Moses Swick, in collaboration with chemists Arthur Binz and Curt Räth, developed Uroselectan (later known as Iopax). researchgate.netmountsinai.orgnexusacademicpublishers.com This mono-iodinated pyridone derivative was the first water-soluble organic iodine compound designed for intravenous urography and demonstrated that organically bound iodine was better tolerated by the body. jaypeedigital.comresearchgate.net The success of Uroselectan and its di-iodinated successor, Uroselectan-B, marked a significant evolution from simple inorganic salts to purpose-built molecular structures for imaging. researchgate.netnexusacademicpublishers.comajronline.org This progression led directly to the development of the tri-iodinated benzoic acid core in the 1950s, which became the fundamental scaffold for a new generation of more effective and stable contrast agents. radiologykey.comjaypeedigital.comsnmjournals.org

Sodium Iodamide (B1672015), a member of this new class, represents a key step in this molecular evolution. Its structure, 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, is built upon this tri-iodinated benzoic acid backbone. drugfuture.commedkoo.comnih.gov The development of such molecules signifies a move from simple iodinated rings to complex, multifunctional compounds specifically engineered for higher radiopacity and improved biological compatibility. snmjournals.org

Seminal Chemical Innovations in Contrast Agent Design (Pre-Clinical Era)

The pre-clinical development of iodinated contrast agents was driven by the chemical challenge of maximizing iodine content while minimizing physiological disruption. The most significant innovation of this era was the creation of the tri-iodinated benzoic acid ring, which serves as the core of Sodium Iodamide. radiologykey.comsnmjournals.org This structure provided a stable molecular platform capable of carrying three iodine atoms, which account for over 60% of the molecule's weight, thereby delivering superior X-ray attenuation compared to earlier mono- and di-iodinated agents. jaypeedigital.comdrugfuture.com

This compound, as an ionic monomer, exemplifies the chemical design principles of its time. ontosight.aisajaa.co.za The parent molecule, Iodamide, is a benzoic acid derivative where the carboxyl group provides water solubility through the formation of salts, such as with sodium or meglumine. ontosight.aisajaa.co.za The key innovations in its structure are the side chains at positions 3 and 5 of the benzene (B151609) ring. snmjournals.org In this compound, these are an acetamido group (-NHCOCH₃) and an acetamidomethyl group (-CH₂NHCOCH₃), respectively. drugfuture.commedkoo.com These non-ionizing side chains were specifically designed to increase the molecule's hydrophilicity and mask the toxicity of the benzene ring, representing a sophisticated chemical strategy to enhance biological tolerance.

The table below compares the chemical properties of the parent acid of this compound with Diatrizoic acid, another prominent ionic monomer from the same era, highlighting the differences in their side-chain structures.

| Property | Iodamide | Diatrizoic Acid |

| IUPAC Name | 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid | 3,5-diacetamido-2,4,6-triiodobenzoic acid |

| Molecular Formula | C₁₂H₁₁I₃N₂O₄ drugfuture.com | C₁₁H₉I₃N₂O₄ |

| Molar Mass | 627.94 g/mol drugfuture.comnih.gov | 613.91 g/mol |

| Side Chain at C3 | Acetamido | Acetamido |

| Side Chain at C5 | Acetamidomethyl | Acetamido |

| Iodine Content (%) | 60.63% drugfuture.com | 62.0% |

This interactive table details the structural and chemical differences between two first-generation ionic monomeric contrast agents, illustrating the chemical innovations in side-chain modifications.

Paradigm Shifts in Synthetic Chemical Approaches for Iodinated Structures

The synthesis of this compound and its contemporaries represents a significant paradigm shift from the simpler chemical processes used for early contrast agents. The creation of a multi-substituted, tri-iodinated aromatic compound required complex, multi-step synthetic routes that became characteristic of mid-20th-century pharmaceutical chemistry.

The general synthetic approach for compounds like Iodamide involves several key stages:

Iodination : The foundational step is the electrophilic iodination of a benzoic acid derivative. This is typically achieved using reagents like iodine monochloride (ICl) in an aqueous medium, which allows for the controlled placement of three iodine atoms onto the benzene ring at positions 2, 4, and 6. google.comresearchgate.net

Side-Chain Introduction : The functional side chains are introduced through standard organic reactions. This involves the amination and subsequent acylation of the aromatic ring to install the acetamido and acetamidomethyl groups at the 3 and 5 positions. google.com The synthesis of these side chains and their attachment to the heavily substituted ring required precise control of reaction conditions to ensure high yields and purity.

This synthetic paradigm, focused on creating ionic monomers like this compound, was the standard for decades. google.com However, a further paradigm shift occurred with the realization that the ionic nature of these compounds contributed significantly to their high osmolality. radiologykey.combeilupharma.com This led to the next major innovation in contrast agent design: the development of non-ionic agents. The synthesis of non-ionic compounds required an entirely new chemical approach, focusing on the attachment of multiple hydrophilic, non-ionizing side chains (like polyhydroxyalkyl groups) to the tri-iodinated core. frontiersin.orggoogle.com While this compound was a product of a highly successful chemical paradigm, the subsequent move toward non-ionic structures marked a profound evolution in the synthetic strategies used to create iodinated contrast agents. beilupharma.comresearchgate.net

Advanced Synthetic Methodologies and Derivatization Strategies for Sodium Iodamide

Chemical Precursors and Reaction Pathways for Iodamide (B1672015) Synthesis

The synthesis of Iodamide, chemically known as 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, is a multi-step process rooted in fundamental organic chemistry transformations. nih.gov The core structure is a tri-iodinated benzene (B151609) ring, which is responsible for the compound's ability to absorb X-rays. ontosight.airadiologykey.com The synthetic pathway typically begins with a more accessible aromatic precursor, which is then systematically functionalized and iodinated.

A common synthetic route starts with 5-nitroisophthalic acid. epo.org This precursor undergoes hydrogenation or chemical reduction to convert the nitro group into an amino group, yielding 5-aminoisophthalic acid. This step is crucial as the amino group activates the aromatic ring for the subsequent electrophilic substitution reaction: iodination. The iodination is a critical step where three iodine atoms are introduced onto the benzene ring at positions 2, 4, and 6. drugpatentwatch.com Following iodination, the amino group is acetylated, and one of the carboxylic acid groups is converted into an acetamidomethyl group to yield the final Iodamide molecule. nih.gov The sodium salt is then formed by reacting the acidic form of Iodamide with a sodium base. ontosight.ai

The table below outlines the key chemical precursors and reagents involved in a representative synthesis pathway.

| Precursor/Reagent | Formula | Role in Synthesis |

| 5-Nitroisophthalic Acid | C₈H₅NO₆ | Starting aromatic scaffold. epo.org |

| Hydrogen (H₂) / Catalyst | H₂ | Reducing agent for converting the nitro group to an amino group. epo.org |

| Iodine / Iodinating Agent | I₂ | Source of iodine for the tri-iodination of the benzene ring. drugpatentwatch.com |

| Acetic Anhydride | (CH₃CO)₂O | Acetylating agent for the amino group. solubilityofthings.com |

| Thionyl Chloride | SOCl₂ | Used to convert a carboxylic acid to an acid chloride for subsequent amidation. epo.org |

| Sodium Hydroxide / Bicarbonate | NaOH / NaHCO₃ | Base used for pH adjustment and formation of the final sodium salt. ontosight.ai |

This pathway highlights a series of classical organic reactions, including electrophilic aromatic substitution, reduction of nitro groups, and functional group interconversions, to assemble the complex structure of Iodamide. epo.orglibretexts.org

Stereoselective Synthesis and Chiral Resolution Techniques for Iodamide Derivatives

While Iodamide itself is not a chiral molecule, the development of chiral derivatives of iodinated contrast agents is a significant area of research, aiming to improve efficacy and reduce toxicity. nih.govsymeres.com The synthesis of a single, specific stereoisomer (enantiomer) of a chiral compound is paramount, as different enantiomers can have vastly different biological activities. numberanalytics.com This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis aims to create a specific stereoisomer directly. This often involves the use of chiral catalysts, auxiliaries, or starting materials. symeres.com For instance, in the synthesis of related chiral contrast agents like Iopamidol, a chiral side-chain is attached to the aromatic core. epo.org The stereochemistry of this side-chain is controlled during the synthesis, for example, by using a specific enantiomer of a starting material like (S)-lactic acid. epo.org Similar strategies could be applied to create chiral derivatives of Iodamide by introducing chiral substituents.

Chiral Resolution is the process of separating a mixture of enantiomers (a racemate). wikipedia.org This is often employed when a stereoselective synthesis is not feasible or is inefficient. symeres.com Common techniques include:

Classical Resolution via Diastereomeric Salts: The racemic mixture (e.g., a carboxylic acid derivative of Iodamide) is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like brucine). wikipedia.org This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. numberanalytics.comwikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC). chiralpedia.com As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately. symeres.comchiralpedia.com

Enzymatic Resolution: This method utilizes the stereospecificity of enzymes. An enzyme may selectively react with only one enantiomer in the racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer. symeres.com

The choice of method depends on factors like the scale of the synthesis, cost, and the specific properties of the chiral derivative. numberanalytics.com

| Technique | Principle | Advantages | Considerations |

| Stereoselective Synthesis | Direct formation of a single enantiomer using chiral reagents or catalysts. symeres.com | High theoretical yield (up to 100%); reduces waste. symeres.com | Requires development of a specific synthetic pathway; may involve expensive catalysts. symeres.com |

| Classical Resolution | Separation of diastereomeric salts based on different solubilities. wikipedia.org | Well-established, can be used for large-scale production. numberanalytics.com | Maximum 50% yield for the desired enantiomer (unless the other is racemized and recycled); can be labor-intensive. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Highly effective for both analytical and preparative scales; versatile. numberanalytics.comchiralpedia.com | Can be expensive, especially for large-scale separations. numberanalytics.com |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. symeres.com | High selectivity; reactions occur under mild, green conditions. symeres.com | Enzyme stability and cost can be limiting factors. |

Structural Modification and Functionalization of the Iodamide Core

The functionalization of the Iodamide core is a key strategy for developing new derivatives with improved properties. solubilityofthings.com Modifications to the triiodinated benzene ring structure can influence its physicochemical properties, such as solubility and hydrophilicity, as well as its biological behavior, including protein binding and potential toxicity. radiologykey.comsolubilityofthings.com

The core structure of Iodamide offers several sites for modification: the carboxylic acid group, the two N-acetyl groups, and the aromatic ring itself (though substitution on the already crowded ring is challenging).

Key Functionalization Strategies:

Modification of the Carboxylic Acid: The carboxylic acid group is a prime target for modification. It can be converted into a variety of esters or amides. For example, creating amide derivatives by reacting the carboxyl group with different amino alcohols can significantly increase hydrophilicity and water solubility, a crucial factor for intravascular contrast agents. epo.org This is the strategy used to convert the basic structure of a triiodinated benzoic acid into non-ionic contrast agents like Iopamidol. epo.org

Alteration of Side Chains: The N-acetyl groups can be replaced with other acyl groups or more complex hydrophilic side chains containing hydroxyl (-OH) or ether (-O-) functionalities. These changes aim to mask the hydrophobicity of the triiodinated benzene core, which can reduce interactions with proteins and cell membranes, potentially lowering toxicity. radiologykey.com

Conjugation to Polymers or Nanoparticles: For advanced applications, the Iodamide molecule can be chemically linked to larger structures like polymers or nanoparticles. researchgate.net This strategy can prolong the circulation time of the contrast agent in the bloodstream, allowing for longer imaging windows or targeted delivery to specific tissues, such as tumors. researchgate.net

The table below summarizes potential structural modifications and their intended effects.

| Modification Site | Type of Modification | Potential Effect | Example Rationale |

| Carboxylic Acid | Conversion to non-ionic amides | Increased water solubility, reduced osmolality. radiologykey.com | To create non-ionic contrast agents that are better tolerated. radiologykey.com |

| N-acetyl groups | Introduction of hydrophilic polyhydroxyalkyl chains | Enhanced hydrophilicity, reduced protein binding. radiologykey.com | To decrease toxicity and improve biocompatibility. |

| Entire Molecule | Conjugation to a macromolecule (e.g., PEG) | Prolonged in-vivo circulation time. researchgate.net | For applications in angiography or cancer imaging. researchgate.net |

These structural modifications represent a blend of organic synthesis and medicinal chemistry, aiming to fine-tune the molecular architecture to achieve optimal performance as a contrast agent. solubilityofthings.com

Green Chemistry Principles in Iodamide Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, and the synthesis of iodinated contrast media is no exception. companysconnects.comresearchgate.net Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. news-medical.net For a multi-step synthesis like that of Iodamide, applying these principles can lead to more sustainable and efficient manufacturing. nih.gov

Key green chemistry strategies applicable to Iodamide synthesis include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com For instance, developing iodination reactions that can be performed in an aqueous medium would significantly reduce the environmental footprint. rsc.org

Atom Economy and Waste Prevention: The principle of atom economy encourages synthetic routes that maximize the incorporation of all materials from the starting materials and reagents into the final product. news-medical.net This involves choosing reactions that are highly efficient and minimize the formation of byproducts. Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled. news-medical.net

Energy Efficiency: Many chemical reactions require significant energy input for heating. companysconnects.com The use of alternative energy sources like microwave or ultrasonic irradiation can often reduce reaction times and energy consumption. companysconnects.com Developing synthetic steps that can be performed at ambient temperature and pressure is a major goal. news-medical.net

Biocatalysis: Employing enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical catalysts. companysconnects.com Enzymes operate under mild conditions (neutral pH, low temperature) in aqueous environments and are highly specific, leading to cleaner reactions with fewer byproducts. symeres.com

The table below illustrates the application of green chemistry principles to pharmaceutical synthesis.

| Green Chemistry Principle | Description | Application in Iodamide Synthesis |

| Waste Prevention | Design syntheses to prevent waste rather than treating it afterward. news-medical.net | Optimizing reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | Maximize the incorporation of all materials used into the final product. news-medical.net | Using addition reactions where possible and avoiding protecting groups. |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of hazardous solvents. jocpr.com | Replacing traditional organic solvents with water or other green solvents for iodination or purification steps. jocpr.comrsc.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. companysconnects.comnews-medical.net | Exploring catalytic systems that lower the activation energy of reactions, reducing the need for high temperatures. |

| Use of Catalysis | Use catalytic reagents in small quantities instead of stoichiometric reagents. news-medical.net | Developing catalytic methods for the iodination or amidation steps to replace traditional, high-waste methods. |

| Design for Degradation | Design chemical products to break down into innocuous substances after use. news-medical.net | Researching modifications to the Iodamide structure that enhance its biodegradability in the environment. nih.gov |

By integrating these principles, the synthesis of Iodamide and its derivatives can become more economically viable and environmentally sustainable, addressing the growing need for greener practices in pharmaceutical manufacturing. nih.govmdpi.com

Molecular Architecture and Computational Studies of Sodium Iodamide

Three-Dimensional Molecular Structure and Conformational Analysis

Conformational analysis is a critical aspect of understanding a molecule's behavior, as it identifies the various spatial arrangements of atoms (conformers) that can be adopted through rotation around single bonds. For a molecule like iodamide (B1672015), which features a substituted benzene (B151609) ring with flexible side chains, multiple low-energy conformations are expected to exist.

The core of the iodamide molecule is a 2,4,6-tri-iodinated benzene ring. radiologykey.comunits.it The substituents at positions 1, 3, and 5, which include acetamido groups, have rotatable single bonds. drugbank.com These rotations give rise to different conformers, or rotamers, each with a distinct three-dimensional shape and potential energy. Computational methods, such as molecular mechanics or quantum chemistry calculations, are used to map the potential energy surface as a function of dihedral angles. This analysis helps identify the most stable conformers (energy minima) and the energy barriers between them.

Key structural parameters that would be determined in such a study include bond lengths, bond angles, and dihedral angles for the stable conformers. Due to the lack of specific published crystal structures or computational studies for sodium iodamide, a detailed data table of its precise experimental or calculated geometry cannot be provided. An illustrative table below shows the type of data that a conformational analysis would yield.

Illustrative Geometric Parameters for a Hypothetical Iodamide Conformer This table is for illustrative purposes only and does not represent measured data for this compound.

| Parameter | Atoms Involved | Value |

| Bond Length | C-I | ~2.10 Å |

| C-N (amide) | ~1.33 Å | |

| C=O (amide) | ~1.23 Å | |

| Bond Angle | I-C-C (ring) | ~120° |

| C-N-C (amide) | ~122° | |

| Dihedral Angle | C-C-N-C | Variable |

Quantum Chemical Calculations and Electronic Properties of Iodamide Species

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. polimi.it These calculations are fundamental for understanding a molecule's reactivity, stability, and spectroscopic properties. For the iodamide anion, these studies would focus on how the electron density is distributed across the molecule, influenced by the highly electronegative iodine atoms and the amide functional groups.

Key electronic properties derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

A study on related tri-iodobenzene derivatives demonstrated the use of DFT to calculate these properties, showing that substituents on the benzene ring significantly influence the HOMO-LUMO energy gap. dergipark.org.tr However, specific values for this compound are not available.

Illustrative Electronic Properties for Iodamide Anion This table presents typical data obtained from DFT calculations and is for illustrative purposes only.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 5.2 Debye |

Molecular Dynamics Simulations of this compound in Diverse Solvation Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would model the behavior of the iodamide anion and the sodium cation in a solvent, typically water, to mimic physiological conditions. These simulations provide a dynamic view of how the solute interacts with solvent molecules, revealing details about its solvation shell, diffusion characteristics, and conformational flexibility in solution.

The simulation would track the trajectories of each atom based on a force field, which defines the potential energy of the system. From these trajectories, properties such as the radial distribution function (RDF) can be calculated. The RDF for water molecules around the iodamide anion would show the structure of the hydration shells, indicating how water molecules orient themselves around the hydrophobic benzene core and the more hydrophilic amide groups. Similar analysis for the sodium ion would characterize its coordination with water and any potential interactions with the iodamide anion. This information is crucial for understanding the molecule's solubility and transport properties.

While MD simulations have been performed on sodium ions in various solutions, specific studies detailing the solvation environment of the iodamide anion are not found in the reviewed literature. units.it

Computational Prediction of Molecular Interactions and Binding Energetics

Understanding how a molecule like iodamide interacts with biological macromolecules is key to explaining its behavior in a biological system. Computational methods such as molecular docking and binding free energy calculations are employed to predict these interactions. Molecular docking algorithms can predict the preferred orientation of the iodamide anion when it binds to a receptor, such as a protein, to form a stable complex.

Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding affinity (often expressed as the Gibbs free energy of binding, ΔG_bind). youtube.com This value quantifies the strength of the interaction between the molecule and its target. A more negative ΔG_bind indicates a stronger, more stable interaction. These calculations consider contributions from various forces, including electrostatic interactions, van der Waals forces, and the energetic cost of desolvation. neurosnap.ai Pharmacokinetic studies have shown that iodamide exhibits negligible binding to plasma proteins, suggesting that its binding energy with proteins like albumin is not significantly favorable. nih.gov

Cutting Edge Analytical Characterization Techniques for Sodium Iodamide in Research

Spectroscopic Methods for Structural Elucidation of Iodamide (B1672015) (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds like iodamide, providing detailed information about their atomic connectivity, functional groups, and electronic transitions. The combination of various spectroscopic methods allows for a comprehensive understanding of a molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is paramount for determining the precise arrangement of atoms within the iodamide molecule. ¹H NMR provides information on the number of chemically distinct hydrogen atoms and their local environments, including their connectivity to neighboring atoms through spin-spin coupling. ¹³C NMR reveals the carbon skeleton of the molecule, indicating different carbon environments. For iodine-containing compounds, specialized NMR techniques, such as ¹²⁷I NMR, can also provide insights into the iodine environment, though this is less common for routine structural elucidation osti.gov. NMR is non-invasive and non-destructive, allowing for sample recovery sgs-institut-fresenius.de.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of iodamide, as well as for identifying its fragmentation patterns. These patterns can provide valuable clues about the molecule's substructures. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from non-volatile or thermally unstable compounds, which are then analyzed based on their mass-to-charge (m/z) ratio thermofisher.com. The molecular ion peak (M+) typically represents the intact molecule, while fragment ions help in piecing together the molecular structure lehigh.edu.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the iodamide molecule. Characteristic absorption bands in the infrared spectrum correspond to specific molecular vibrations (e.g., C=O stretching, N-H bending, C-I stretching). This technique is highly effective for confirming the presence of amide linkages, carboxylate groups (given it's a sodium salt), and aromatic or aliphatic C-H bonds solubilityofthings.comnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze electronic transitions within the iodamide molecule, particularly those involving chromophores (light-absorbing groups). It is highly useful for quantitative analysis and can provide information on the presence of conjugated systems or aromatic rings. While less direct for structural elucidation compared to NMR or MS, UV-Vis is valuable for purity assessment and concentration determination lehigh.edusolubilityofthings.com.

Table 1: Typical Spectroscopic Data for Organic Compounds (Illustrative)

| Technique | Information Provided | Typical Application for Iodamide |

| ¹H NMR | Proton environments, connectivity | Confirmation of proton positions, elucidation of molecular backbone. |

| ¹³C NMR | Carbon skeleton | Identification of carbon types and their chemical shifts. |

| MS | Molecular weight, elemental composition, fragmentation | Confirmation of molecular formula, identification of characteristic fragments. |

| IR | Functional groups | Detection of amide (C=O, N-H), carboxylate, and aromatic/aliphatic groups. |

| UV-Vis | Electronic transitions, concentration | Detection of chromophores, quantitative analysis, purity checks. |

Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Isolation of Iodamide Isomers

Chromatographic techniques are fundamental for separating components within a mixture, enabling purity assessment, quantification of impurities, and the isolation of specific compounds or their isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like sodium iodamide iltusa.comijpsjournal.com. It separates analytes based on their differential partitioning between a stationary phase and a liquid mobile phase. HPLC with various detectors (e.g., UV-Vis, refractive index, or charged aerosol detection) can be employed to identify and quantify impurities, degradation products, and related substances in this compound samples nih.govunesp.br. The high resolution and sensitivity of HPLC make it suitable for validating the purity of research-grade materials.

Gas Chromatography (GC): GC is primarily used for the separation of volatile or semi-volatile compounds iltusa.com. Given that iodamide is an ionic sodium salt, it is generally non-volatile. Therefore, direct GC analysis of this compound is typically not feasible without prior derivatization to make it volatile. If volatile impurities or degradation products are present, GC, often coupled with Flame Ionization Detection (FID) or Electron Capture Detection (ECD), can be utilized for their detection and quantification nih.gov.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the mobile phase. SFC offers advantages over HPLC, including faster analysis times, lower solvent consumption, and unique selectivity jshanbon.commdpi.com. It is particularly effective for the separation of moderately polar analytes and chiral compounds, making it a valuable tool for isolating and characterizing potential iodamide isomers jshanbon.comshimadzu.com. SFC can bridge the gap between GC and HPLC, offering high efficiency and environmental friendliness mdpi.com. Its orthogonality to reversed-phase LC makes it attractive for purity assessment chromatographyonline.comchromatographyonline.com.

Table 2: Chromatographic Techniques and Their Applications

| Technique | Mobile Phase Type | Typical Analytes | Application for Iodamide Research |

| HPLC | Liquid (aqueous/organic) | Non-volatile, polar, thermally unstable compounds | Purity assessment, impurity profiling, quantification, separation of related substances. |

| GC | Gas (e.g., Helium, Nitrogen) | Volatile, semi-volatile compounds | Analysis of volatile impurities or derivatized iodamide (less common for direct analysis). |

| SFC | Supercritical Fluid (e.g., scCO₂) | Moderately polar, chiral compounds | Purity assessment, separation and isolation of iodamide isomers, greener alternative. |

X-ray Diffraction and Crystallography for Solid-State Structure Determination of this compound

X-ray diffraction (XRD) and crystallography are pivotal techniques for determining the atomic and molecular structure of crystalline materials in the solid state wikipedia.org. For this compound, single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous three-dimensional picture of its molecular structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice wikipedia.orgyoutube.com.

This technique is crucial for:

Confirmation of Molecular Structure: SC-XRD can definitively confirm the chemical structure derived from spectroscopic methods and provide precise atomic coordinates youtube.com.

Polymorphism Studies: Many pharmaceutical compounds and organic salts can exist in different crystalline forms (polymorphs), which may exhibit varying physical properties such as solubility, stability, and bioavailability. X-ray crystallography can differentiate between these polymorphs by revealing their distinct crystal packing arrangements wikipedia.org.

Salt Form Characterization: For ionic compounds like this compound, crystallography confirms the salt formation and the arrangement of the sodium cation relative to the iodamide anion within the crystal lattice.

Purity and Crystallinity Assessment: Powder X-ray diffraction (PXRD) can be used to assess the crystallinity of a sample and identify crystalline impurities wikipedia.orgresearchgate.net. A unique diffraction pattern is characteristic of a specific crystalline phase.

The presence of sodium ions in an organic crystal is not typically an impediment to X-ray diffraction, as heavier atoms like sodium often diffract X-rays more strongly than lighter organic atoms like carbon, nitrogen, or oxygen researchgate.net. Obtaining suitable single crystals (typically >0.1 mm in all dimensions, pure, and free from imperfections) is often the most challenging step wikipedia.org.

Advanced Electrophoretic Techniques for Iodamide Characterization

Electrophoretic techniques separate molecules based on their charge and size under the influence of an electric field longdom.orgslideshare.net. For a charged compound like this compound, these techniques can offer high-resolution separation and characterization capabilities.

Capillary Electrophoresis (CE): CE is a high-resolution technique that uses narrow-bore capillaries to separate charged molecules. It offers advantages such as high efficiency, rapid analysis times, and minimal sample consumption longdom.orgslideshare.netsciex.com. For this compound, CE could be employed to assess purity, detect charged impurities, or separate closely related ionic species based on differences in their electrophoretic mobility. The technique can be particularly useful for analyzing the ionic nature of the compound and its behavior in solution under an electric field ijpsjournal.com.

Gel Electrophoresis (e.g., SDS-PAGE, if applicable): While traditionally used for proteins and nucleic acids, certain gel electrophoresis variations, such as Polyacrylamide Gel Electrophoresis (PAGE), can separate smaller charged molecules based on size and charge longdom.orgnih.gov. However, given the relatively small molecular weight of iodamide compared to typical biomolecules analyzed by PAGE, its direct application might be limited unless analyzing larger aggregates or interactions. For a simple organic salt, CE is generally more appropriate due to its higher resolution and speed for small ions.

Table 3: Advanced Electrophoretic Techniques and Their Utility

| Technique | Separation Principle | Key Advantages | Application for Iodamide Research |

| Capillary Electrophoresis (CE) | Charge-to-size ratio, electroosmotic flow | High resolution, fast analysis, low sample volume | Purity assessment, detection of charged impurities, separation of ionic variants. |

| Gel Electrophoresis (e.g., PAGE) | Size and charge (less common for small organic salts) | Separation of macromolecules | Limited direct application for small organic salts; potentially for larger aggregates or interactions. |

Coupling of Separation and Detection Methods (e.g., LC-MS, GC-MS) in Iodamide Research

The hyphenation of separation techniques with highly sensitive detection methods provides powerful analytical platforms for comprehensive characterization, especially in complex matrices or for trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography (HPLC or UHPLC) with the high sensitivity and specificity of mass spectrometry thermofisher.comjapsonline.comorganomation.com. This coupled technique is exceptionally valuable for the analysis of this compound because it allows for the separation of the compound from impurities or co-eluting substances before mass spectrometric detection. LC-MS is ideal for identifying and quantifying non-volatile, polar, or thermally unstable compounds and their degradation products thermofisher.comiltusa.comjapsonline.com. In iodamide research, LC-MS would be critical for:

Impurity Profiling: Identifying and quantifying trace impurities that might not be resolved by standalone LC or detected by less sensitive detectors iltusa.comjapsonline.com.

Structural Confirmation: Providing both chromatographic retention time and molecular weight/fragmentation data for definitive identification of this compound and any related substances thermofisher.com.

Degradation Product Characterization: Elucidating the structures of degradation products, which is essential for understanding the stability of the compound japsonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples gas chromatography with mass spectrometry iltusa.comorganomation.com. While GC itself is less suitable for direct analysis of non-volatile this compound, GC-MS would be employed if the iodamide or its derivatives could be volatilized or if volatile impurities are of interest iltusa.com. GC-MS excels in separating and identifying volatile and semi-volatile organic compounds with high sensitivity and specificity organomation.com. For iodamide research, its application would primarily be for the analysis of volatile organic impurities or for the characterization of volatile derivatives of iodamide, if such derivatization is performed.

Table 4: Coupled Separation and Detection Methods

| Technique | Separation Component | Detection Component | Primary Application for Iodamide Research |

| LC-MS | HPLC/UHPLC | Mass Spectrometry | Impurity profiling, structural confirmation, degradation product characterization for non-volatile/polar species. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities or derivatized iodamide (if applicable). |

Fundamental Molecular and Biochemical Interactions of Iodamide Compounds

Investigations into Non-Specific Interactions with Macromolecules (e.g., Proteins, Nucleic Acids)

Research into the non-specific interactions of iodamide (B1672015) with biological macromolecules, particularly proteins, indicates a limited affinity. Studies have reported that the binding of iodamide to plasma proteins is negligible. nih.govdrugfuture.com As an acidic compound, iodamide would typically be expected to primarily bind to albumin, a common blood protein with binding sites for acidic and neutral drugs. wikipedia.org However, for iodamide, this interaction appears to be minimal. nih.govdrugfuture.com

Table 1: Plasma Protein Binding of Iodamide

| Macromolecule Type | Interaction Extent | Source |

| Plasma Proteins | Negligible | nih.govdrugfuture.com |

No specific detailed research findings on the non-specific interactions of iodamide with nucleic acids were identified in the available literature.

In Vitro Studies on the Influence of Iodamide on Enzyme Activity and Inhibition Mechanisms

While iodamide has been mentioned in contexts related to contrast agents and enzyme inhibition, specific in vitro studies detailing the influence of sodium iodamide on particular enzyme activities or its precise inhibition mechanisms are not extensively documented in the provided search results. researchgate.netgoogleapis.com General principles of enzyme inhibition involve competitive or non-competitive binding, where an inhibitor can decrease catalytic efficiency by interacting with the active site or an allosteric site, respectively. nih.govlibretexts.orgdrughunter.com However, the direct application of these mechanisms to this compound's interaction with specific enzymes is not elucidated here.

Membrane Permeability and Transport Mechanisms at a Cellular Level (Non-Clinical)

The permeability of iodamide across cellular membranes has been investigated, particularly concerning erythrocyte membranes. Studies suggest that iodamide, specifically iodamide-380, can increase the permeability of erythrocyte membranes. cnjournals.com Cell membranes are semipermeable structures, and the ability of molecules to traverse them is influenced by factors such as polarity, size, and charge. aklectures.com As an ionic compound, iodamide would generally face challenges in crossing the hydrophobic core of cell membranes without specific transport mechanisms. sci-toys.comaklectures.comwikipedia.org The observed increase in erythrocyte membrane permeability hints at an interaction that may alter membrane integrity or transport properties. cnjournals.com

Ionic Interactions and Compartmentalization of Sodium Ions in Model Biological Systems

Information specifically detailing the ionic interactions of this compound and its influence on the compartmentalization of sodium ions in model biological systems is limited in the provided search results. While general discussions on the affinities of ions for red cell membranes exist, and sodium ion binding within transporters has been studied, direct research on how the sodium component of this compound or the compound itself affects sodium ion distribution or compartmentalization in non-clinical model systems is not explicitly provided. cnjournals.comnih.govfrontiersin.orgderangedphysiology.comnih.govplos.org

Biophysical Characterization of Iodamide Binding to Non-Targeted Biological Constituents

Specific biophysical characterization studies, such as detailed spectroscopic analyses or calorimetric data, on iodamide's binding to non-targeted biological constituents are not available in the provided information. While spectroscopic techniques are widely used to study drug-protein interactions and binding sites, concrete data pertaining to this compound's biophysical interactions with non-targeted biological components were not found. khu.ac.ircapes.gov.br

Investigative Applications and Research Tool Development Utilizing Iodamide

Sodium Iodamide (B1672015) as a Chemical Probe for Fundamental Biological Processes

While direct studies employing sodium iodamide as a chemical probe are not extensively documented, the broader class of iodinated contrast media (ICM) serves as a valuable proxy for understanding how such compounds can be used to investigate cellular and molecular processes. Chemical probes are small molecules used to study and manipulate biological systems. unclineberger.orgmdpi.comfebs.orgnih.gov The defining characteristic of iodinated compounds like iodamide is their high atomic weight and density, conferred by the iodine atoms, which can be leveraged to perturb and analyze biological functions.

Researchers utilize iodinated compounds to study the cellular stress response pathways. For instance, the introduction of hyperosmolar solutions containing iodinated agents to cell cultures can induce osmotic stress, allowing for the investigation of cellular adaptation mechanisms. A proteomic analysis of thyroid tissue after exposure to ICM revealed significant perturbations in cellular pathways, including those related to the eIF4 and p70S6K signaling pathways, which are crucial for protein synthesis and cell growth. nih.gov This study highlights how iodinated compounds can be used to dissect complex signaling networks within cells.

Furthermore, the interaction of iodinated molecules with specific proteins can be explored. While not a primary application, the potential for these compounds to act as inhibitors or modulators of enzyme activity is an area of research interest. The development of well-characterized chemical probes is essential for target validation in drug discovery, and while not yet fully realized for iodamide in this context, the foundational principle of using small molecules to interrogate biological function is highly relevant. unclineberger.orgnih.gov

Application in In Vitro Model Systems for Elucidating Cellular Homeostasis (Non-Clinical)

In vitro model systems are indispensable for studying cellular homeostasis, and iodinated compounds are increasingly being used in these non-clinical settings to understand their effects on various cell types. These studies provide insights into the mechanisms of cytotoxicity, cell cycle regulation, and apoptosis.

Several studies have investigated the effects of different iodinated contrast media on renal tubular cells and endothelial cells. For example, a study on the rat kidney epithelial cell line NRK 52-E compared the in vitro toxicity of the iso-osmolar ICM iodixanol (B1672021) with low-osmolar ICMs like iohexol (B1672079), iopromide, and ioversol (B29796). tandfonline.com The results indicated that the osmolality of the contrast media was a major factor in the observed in vitro toxicity, with the iso-osmolar agent having the least effect. tandfonline.com Another study on LLC-PK1 renal tubular cells found that at concentrations yielding the same X-ray attenuation, the iodinated agent iomeprol (B26738) induced significantly lower cytotoxicity compared to several gadolinium-based contrast agents. rsna.org

The impact of iodinated media on cellular processes such as apoptosis has also been a focus of research. An in vitro investigation into the effects of ioversol on endothelial cells showed a significant increase in the percentage of total apoptotic cells at certain concentrations. nih.gov Furthermore, research on human proximal renal tubular epithelial HK-2 cells demonstrated that the iodinated contrast medium iohexol can upregulate the expression of autophagy-related proteins like LC3-II and Atg7, suggesting that autophagy is activated as a protective mechanism against cytotoxicity. spandidos-publications.com

These findings from in vitro studies are critical for understanding the fundamental cellular responses to iodinated compounds, independent of their clinical use. The data generated from these experiments help to build a comprehensive picture of how these molecules interact with and affect cellular homeostasis.

Interactive Table: Effects of Iodinated Contrast Media on Cell Viability in Vitro

| Contrast Medium | Cell Line | Assay | Key Finding | Reference |

| Iodixanol | NRK 52-E | Trypan Blue, MTT | Least effect on cell viability compared to low-osmolar ICMs. | tandfonline.com |

| Iohexol | NRK 52-E | Trypan Blue, MTT | Higher cytotoxicity compared to iodixanol. | tandfonline.com |

| Iopromide | NRK 52-E | Trypan Blue, MTT | Higher cytotoxicity compared to iodixanol. | tandfonline.com |

| Ioversol | Endothelial Cells | Cell Viability Assay | Decreased cell viability by 50% within a 2.5-50 mgI/ml concentration range. | nih.gov |

| Iomeprol | LLC-PK1 | MTT Assay | Lower inhibition of MTT conversion compared to gadolinium-based agents at equally attenuating concentrations. | rsna.org |

| Iohexol | HK-2 | MTT Assay | Decreased cell viability, which was aggravated by the inhibition of autophagy. | spandidos-publications.com |

Use in Material Science Research for Developing Iodine-Containing Polymers or Composites

The unique properties of iodine make it a valuable component in the development of advanced materials. Sodium iodide, as a source of iodine, can be utilized in the synthesis of iodine-containing polymers and composites with tailored functionalities.

One area of research is the development of radiopaque materials for medical devices. A study demonstrated the synthesis of iodine-containing cyclophosphazenes as radiopacifiers for dental composite resins. nih.gov In this process, hexachlorocyclotriphosphazene was functionalized with 4-iodoaniline, incorporating iodine into the polymer structure. nih.gov The resulting composite resins exhibited the ability to block X-rays, a desirable property for dental applications. nih.gov

Another application is in the field of conductive polymers. The electrical conductivity of certain polymers, such as Schiff base polymers, can be significantly increased by doping with iodine. researchgate.net This process makes these materials promising for use as electrode materials in batteries. Similarly, iodine doping of polyaniline/clay nanocomposite thin films has been shown to decrease the optical band gap, altering the material's optoelectronic properties. icm.edu.pl

Furthermore, novel polymerization techniques are being developed that utilize iodine. An iodine-based chemical polymerization method has been established to synthesize amorphous porous organic polymers (POPs) with high purity. nih.gov This method uses iodine as an oxidant and allows for its easy removal after polymerization, resulting in a clean and well-defined polymer structure. nih.gov The synthesis of iodine-containing chitosan (B1678972) composites has also been explored, creating materials with potential antimicrobial applications due to the properties of both chitosan and iodine. icm.edu.pl

Interactive Table: Synthesis of Iodine-Containing Polymers and Composites

| Polymer/Composite | Iodine Source | Synthesis Method | Application | Reference |

| Iodine-containing cyclophosphazenes | 4-iodoaniline | Nucleophilic substitution | Radiopaque dental resins | nih.gov |

| Iodine-doped Schiff base polymers | Iodine | Doping | Electrode materials | researchgate.net |

| Iodine-doped polyaniline/clay nanocomposite | Iodine | Doping | Optoelectronic materials | icm.edu.pl |

| Amorphous porous organic polymers (pTPA) | Iodine (as oxidant) | Iodine-based chemical polymerization | Gas adsorption | nih.gov |

| Iodine-containing chitosan composite | Chitosan iodide | Solution mixing | Antimicrobial materials | icm.edu.pl |

| Di-iodinated polyvinyl phenol (B47542) micelles | Sodium iodide | Aromatic electrophilic substitution | CT contrast media | mdpi.com |

Development of Novel Assay Systems Employing Iodamide as a Detection or Perturbation Agent

The development of novel assay systems is a cornerstone of biomedical research, and the unique characteristics of iodinated compounds like iodamide present opportunities for their use as either detection or perturbation agents.

As a detection agent , the high electron density of iodine can be exploited. While not a direct application of this compound, the principle is demonstrated in the use of radioiodinated compounds in various assays. For example, radioimmunoassays (RIAs) can be developed using ligands labeled with radioactive iodine isotopes to quantify the concentration of specific analytes with high sensitivity. nih.gov The synthesis of such radioiodinated compounds often starts from sodium iodide (*NaI). mdpi.com

As a perturbation agent , iodinated compounds can be used to study the response of biological systems to specific stimuli. For instance, in the field of toxicology, high-throughput screening assays have been developed to identify inhibitors of the sodium-iodide symporter (NIS), a key protein in thyroid hormone synthesis. nih.gov In these assays, various chemical compounds are tested for their ability to interfere with iodide uptake, providing a model for screening potential endocrine disruptors. nih.gov

Furthermore, the interaction of iodinated contrast media with various laboratory assays is an area of active investigation. It has been shown that ICMs can interfere with certain clinical laboratory tests, such as those for calcium, iron, and magnesium. ncats.io Understanding these interactions is crucial for accurate diagnostics and also provides a basis for developing new assay principles where the iodinated compound acts as a known interferent to probe the robustness of an analytical method. The development of assays to specifically measure the effects of these compounds, such as complement activation assays, further illustrates their role in advancing analytical methodologies. researchgate.net

Future Directions and Emerging Research Avenues for Sodium Iodamide

Integration of Multi-Omics Data in Iodamide (B1672015) Interaction Research

The holistic understanding of the biological interactions of sodium iodamide at a molecular level necessitates a systems-level approach. The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the comprehensive effects of this compound on biological systems. nih.govnih.gov This integrated approach can reveal the intricate interplay between different biological layers, providing a more complete picture than single-omic studies alone. nih.govquantori.com

Future research should focus on utilizing multi-omics to map the interaction pathways of this compound. By combining various omics datasets, researchers can identify the genes, proteins, and metabolites that are modulated by the presence of this compound, thereby uncovering its mechanism of action and potential off-target effects. elifesciences.orgmdpi.com For instance, transcriptomic analysis can identify changes in gene expression, while proteomics can reveal alterations in protein abundance and post-translational modifications. Metabolomics can then provide insights into the downstream functional consequences of these changes. nih.gov

Table 1: Overview of Multi-Omics Technologies and Their Application in this compound Research

| Omics Field | Core Technology | Potential Application to this compound Research |

| Genomics | Next-Generation Sequencing (NGS) | Identification of genetic variations influencing individual responses to this compound. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Profiling of gene expression changes in cells or tissues upon exposure to this compound to understand its molecular mechanism. |

| Proteomics | Mass Spectrometry (MS) | Quantifying changes in the proteome to identify protein targets and pathways affected by this compound. |

| Metabolomics | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Characterizing alterations in metabolic profiles to understand the functional impact of this compound on cellular processes. |

The primary challenge in multi-omics research is the effective integration and interpretation of large and complex datasets. elifesciences.org The development of sophisticated bioinformatics tools and pipelines will be crucial for managing and analyzing this data to extract meaningful biological insights. nih.gov

Development of Advanced Computational Models for Predicting Iodamide Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, the development of advanced computational models can provide unprecedented insights into its reactivity, stability, and interaction with biological macromolecules. These models can range from quantum mechanical (QM) calculations that describe the electronic structure and reactivity of the molecule to molecular dynamics (MD) simulations that explore its conformational landscape and binding thermodynamics.

Future efforts in this area should aim to construct accurate and predictive models for this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate reaction mechanisms involving this compound, predict its spectroscopic properties, and assess its reactivity towards various functional groups. MD simulations can be used to model the behavior of this compound in different solvent environments and to simulate its binding to potential biological targets, providing a dynamic view of the interaction.

These computational approaches can significantly accelerate the design of new iodinated compounds with tailored properties by allowing for in silico screening of virtual libraries, thereby reducing the need for time-consuming and expensive experimental work.

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The principles of green chemistry, particularly the concept of atom economy, are central to the future of chemical synthesis. jocpr.com Atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.govscilit.com Future research into the synthesis of this compound and its derivatives should prioritize the development of novel synthetic routes that are not only high-yielding but also highly atom-economical. nih.gov

This involves moving away from traditional synthetic methods that often use stoichiometric reagents and generate significant amounts of byproducts. Instead, the focus should be on catalytic methods, which use small amounts of a catalyst to facilitate the reaction, and on the use of more environmentally benign solvents and reagents. jocpr.com The ideal synthesis would involve a convergent approach where complex molecules are assembled from smaller fragments in a minimal number of steps, each proceeding with high efficiency and selectivity. nih.govmonash.edu

Table 2: Comparison of Synthetic Strategies based on Atom Economy

| Synthetic Strategy | Description | Relevance to this compound Synthesis |

| Linear Synthesis | Step-by-step assembly of the target molecule. Often results in low overall yield and poor atom economy. | Represents traditional approaches that future research aims to improve upon. |

| Convergent Synthesis | Synthesis of separate fragments of the molecule followed by their assembly. Generally more efficient and higher yielding. | A potential strategy to improve the overall efficiency of this compound synthesis. |

| Catalytic Approaches | Use of catalysts to facilitate reactions, reducing the need for stoichiometric reagents. | Key to developing greener and more atom-economical synthetic routes. |

By embracing these principles, the chemical community can develop more sustainable and cost-effective methods for producing this compound and other valuable iodinated compounds.

Expanding the Scope of Analytical Techniques for Trace Analysis and Metabolite Profiling (Non-Clinical)

The ability to detect and quantify trace amounts of this compound and its metabolites in various non-clinical matrices is crucial for fundamental research. Future advancements in analytical chemistry will play a pivotal role in this area. Techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of complex mixtures. pmda.go.jp

Further development should focus on enhancing the limits of detection and quantification for this compound and its degradation products. This includes the optimization of sample preparation techniques to minimize matrix effects and improve recovery. The use of advanced ionization sources and mass analyzers can further improve the sensitivity and specificity of detection.

In the realm of non-clinical metabolite profiling, the goal is to identify and quantify the full spectrum of metabolites formed from this compound in in vitro and in vivo experimental systems. This can be achieved using untargeted metabolomics approaches, which utilize high-resolution mass spectrometry to detect all measurable metabolites in a sample. chromatographyonline.com The data obtained from these studies can provide valuable information on the biotransformation pathways of this compound, which is essential for understanding its chemical and biological fate.

Design of Next-Generation Iodinated Scaffolds for Fundamental Chemical and Biochemical Investigations

Building upon the foundational structure of this compound, there is a significant opportunity to design and synthesize next-generation iodinated scaffolds for a wide range of chemical and biochemical investigations. These novel scaffolds can serve as versatile platforms for the development of new chemical probes, research tools, and functional molecules.

The design of these new scaffolds should be guided by a deep understanding of structure-activity relationships, which can be informed by computational modeling and experimental screening. By systematically modifying the core structure of iodinated compounds, researchers can fine-tune their properties, such as solubility, stability, and target-binding affinity. The incorporation of iodine atoms can also be leveraged for specific applications, such as in X-ray crystallography for phasing or as heavy atoms in spectroscopic studies.

The exploration of diverse and complex molecular architectures, including bicyclic and cage-like structures, could lead to the discovery of iodinated compounds with unique three-dimensional shapes and functionalities. researchgate.net These novel scaffolds could find applications in areas such as chemical biology, materials science, and catalysis, further expanding the utility of iodinated compounds beyond their traditional roles.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of Sodium Iodamide in pharmaceutical formulations?

- Methodological Answer : Pharmacopeial standards outline rigorous protocols for purity testing. For example, the Japanese Pharmacopoeia specifies:

- Optical rotation analysis : this compound solutions must exhibit a defined range of optical rotation (e.g., +18.0° to +21.0° using Method 1) to confirm structural integrity .

- Chromatographic assays : Liquid chromatography (LC) with system suitability criteria (e.g., resolution ≥6 between peaks) ensures precise quantification of amidotrizoic acid, a key impurity .

- Inorganic ion testing : Chloroform extraction with nitric acid and hydrogen peroxide detects iodide impurities, requiring <6.05% extractable volume .

Q. How is the pKa of this compound determined experimentally, and what factors influence its accuracy?

- Methodological Answer : The pKa (1.34) is calculated from solubility data across varying pH levels. Key steps include:

- Solubility profiling : Measure iodamide solubility in aqueous buffers at 25°C and plot against pH to identify ionization thresholds .

- Validation challenges : Discrepancies may arise due to ionic strength effects or temperature fluctuations. Researchers must standardize buffer conditions and validate calculations using multiple data points .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the acute toxicity of this compound-based contrast agents in preclinical models?

- Methodological Answer :

- Dose-response studies : Administer escalating doses of this compound-perfluorocarbon emulsions to animal models (e.g., rodents) and calculate LD50 values. For instance, a 34.7 mL/kg LD50 was reported for mixed formulations .

- Control groups : Include contrast media alone (e.g., meglumine iodamide) to isolate toxicity contributions from adjuvants like perfluorocarbons .

- Endpoint selection : Monitor renal function, hemodynamic stability, and histopathological changes in excretory organs post-administration .

Q. What methodological considerations are critical when optimizing the stability of this compound solutions under varying storage conditions?

- Methodological Answer :

- Light sensitivity : Degradation is mitigated using amber glass containers, as this compound solutions darken under light exposure .

- pH stability : Maintain pH 6.0–7.7 to prevent hydrolysis. Deviations outside this range may precipitate iodamide or alter ionization .

- Temperature control : Long-term storage at 2–8°C preserves sterility and prevents viscosity changes .

Q. How should contradictory data on physicochemical properties of this compound be reconciled in research?

- Methodological Answer :

- Source evaluation : Prioritize peer-reviewed pharmacopeial data (e.g., Profiles of Drug Substances) over computational estimates. For example, pKa derived from solubility studies may conflict with potentiometric titrations; cross-validate using multiple techniques.

- Contextual factors : Account for salt forms (e.g., meglumine vs. sodium salts), which alter solubility and ionization behavior. The meglumine salt contains ~46.3% iodine versus ~60.6% in the free acid .

- Statistical reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer composition, ionic strength) in disputed datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.